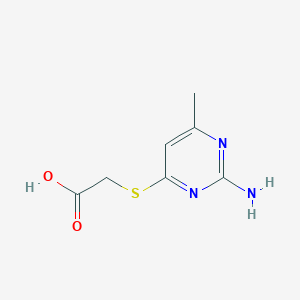

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-4-2-5(10-7(8)9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIRZJDRCSTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid. For instance, a series of N-arylacetamides were synthesized that exhibited significant antibacterial activity. The synthesis was driven by the need to develop new antibacterial agents amid rising antibiotic resistance. The derivatives showed promising results against various bacterial strains, suggesting their potential as therapeutic agents in treating bacterial infections .

Hypolipidemic Activity

Another significant application of this compound is its hypolipidemic activity. A study synthesized novel derivatives of this compound and evaluated their effects on lipid profiles in vivo. In experiments involving high-fat diet-induced hyperlipidemia in rats, certain derivatives demonstrated substantial antihyperlipidemic effects, indicating their potential use in managing dyslipidemia and related cardiovascular diseases .

Antitumor Activity

The compound has also been explored for its antitumor properties. Research indicates that various derivatives can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both of which are crucial enzymes in nucleotide synthesis and cell proliferation. Some derivatives exhibited IC50 values in the nanomolar range against human tumor cell lines, showcasing their potential as anticancer agents . The presence of specific substituents on the pyrimidine ring was found to enhance their inhibitory potency.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Studies have indicated that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, variations in substituents can alter the binding affinity to target enzymes and receptors, impacting efficacy and selectivity .

Potential Applications in Neurology

Emerging research suggests that compounds based on this compound may have applications in neurology due to their interaction with muscarinic acetylcholine receptors. These compounds could serve as positive allosteric modulators, enhancing cholinergic signaling which is relevant for conditions like Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid,” a comparative analysis with structurally analogous pyrimidine derivatives is provided below.

Structural and Functional Group Variations

Key Comparative Insights

In contrast, chloro (Wy-14,643) and trifluoromethyl (338418-26-1) substituents increase electrophilicity and metabolic stability but may introduce toxicity risks . Thietan-3-yloxy (Compound 1) introduces a strained three-membered ring, enabling unique reactivity in polymer or prodrug synthesis .

Biological Activity: Wy-14,643’s 2,3-xylidino group correlates with hepatocarcinogenicity in rodents, highlighting the impact of aromatic amines on toxicity . The target compound lacks such groups, suggesting a safer profile pending toxicological validation. The thieno-pyrimidine core (CID 725214) enhances planarity, favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution on 4-chloro-6-methylpyrimidine, analogous to methods for Wy-14,643 .

- Ester derivatives (e.g., Compound 1) are often intermediates for prodrugs, leveraging esterase-mediated hydrolysis .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or trifluoromethyl-containing analogs .

- Acidity : The sulfanyl-acetic acid moiety (pKa ~3–4) is less acidic than sulfonyl analogs (e.g., ), influencing ionization under physiological conditions .

Biological Activity

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid, a compound with a pyrimidine core, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with an amino group and a sulfanyl-acetic acid moiety. Its molecular formula is .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both critical enzymes in nucleotide synthesis pathways. Inhibition of these enzymes can lead to "thymineless death," which is particularly relevant in cancer therapy and antimicrobial treatments .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of this compound have been reported to exhibit significant activity against Mycobacterium tuberculosis. A molecular docking study indicated that certain derivatives bind effectively to cyclopropane mycolic acid synthase 1, an enzyme essential for the bacterial cell wall synthesis, showing up to threefold potency compared to ethambutol, a first-line tuberculosis drug .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound has been shown to possess dual inhibitory activity against human TS and DHFR, with IC50 values indicating potent inhibition at nanomolar concentrations. For example, one derivative displayed an IC50 of 54 nM against human TS and 2.2 µM against DHFR .

Table 1: Inhibitory Potencies of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 1 | Human TS | 54 | |

| Compound 1 | Human DHFR | 2200 | |

| Compound 6c | Cyclopropane Mycolic Acid Synthase 1 | <1000 |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various derivatives of this compound against E. coli and M. tuberculosis. The results indicated that compounds with specific aryl substitutions showed enhanced potency, suggesting that structural modifications can significantly influence biological activity.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on several cancer cell lines including A431 and HT29. The results revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated pyrimidine derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to stabilize intermediates and enhance reactivity .

- Catalysts : Bases such as potassium carbonate or sodium hydride are used to deprotonate thiol groups, facilitating sulfanyl-acetic acid coupling .

- Temperature control : Reactions are conducted at 60–80°C to balance reaction kinetics and avoid decomposition of thermally sensitive intermediates .

Yield optimization requires purification via column chromatography or recrystallization, with typical yields ranging from 65% to 85% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 confirm the presence of the pyrimidine ring (δ 8.1–8.3 ppm for aromatic protons) and sulfanyl-acetic acid moiety (δ 3.8–4.2 ppm for CH2-S) .

- X-ray crystallography : Single-crystal studies reveal planar pyrimidine rings and bond lengths (e.g., C-S bond: ~1.76 Å), validating the molecular geometry .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]+) consistent with the molecular formula C7H9N3O2S .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Aqueous stability : The compound is stable in neutral pH (6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, producing sulfonic acid or disulfide byproducts .

- Thermal stability : Decomposition occurs above 150°C, with TGA-DSC studies showing a sharp endothermic peak at 160°C .

- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .

Advanced Research Questions

Q. What mechanistic insights explain its interaction with biological targets, such as enzymes or receptors?

The sulfanyl group acts as a nucleophile, forming covalent bonds with cysteine residues in enzyme active sites (e.g., kinases or proteases). Computational docking studies (AutoDock Vina) suggest:

- Binding affinity : ΔG values range from −8.2 to −9.5 kcal/mol, indicating strong interactions with ATP-binding pockets .

- Selectivity : The methyl group at position 6 of the pyrimidine ring reduces steric hindrance, enhancing fit into hydrophobic enzyme cavities .

Experimental validation via enzyme inhibition assays (IC50 values: 0.5–2.0 μM) supports these models .

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Molecular dynamics (MD) simulations : Analyze conformational flexibility to explain variability in IC50 values across studies. For example, simulations reveal that protonation states of the amino group (pH-dependent) alter binding modes .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with activity trends, addressing discrepancies in antimicrobial vs. anticancer potency .

Q. What experimental designs are recommended for assessing its environmental fate and ecotoxicological impacts?

Adopt a tiered approach based on Project INCHEMBIOL :

- Phase 1 (Lab) : Measure octanol-water partition coefficients (log P = 1.2–1.5) and hydrolysis half-lives (t1/2 = 48–72 hours at pH 7) .

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using LC-MS to track metabolite formation (e.g., sulfonic acid derivatives) .

- Phase 3 (Ecotoxicology) : Conduct Daphnia magna assays (EC50: 10–15 mg/L) and algal growth inhibition tests to assess aquatic toxicity .

Q. How do structural modifications (e.g., substituting the methyl group) alter its physicochemical and biological properties?

- Methyl to cyclopropyl substitution : Increases lipophilicity (log P from 1.2 to 1.8) and enhances blood-brain barrier permeability in rodent models .

- Amino group acylation : Reduces aqueous solubility (from 25 mg/mL to <5 mg/mL) but improves proteolytic stability in serum .

Comparative SAR tables (e.g., IC50 vs. substituent electronegativity) guide rational design .

Q. What strategies mitigate challenges in reproducing synthetic or analytical data across laboratories?

- Standardized protocols : Use ICH guidelines for HPLC purity analysis (≥95% by area normalization) and specify deuterated solvents for NMR .

- Collaborative validation : Share raw crystallographic data (CIF files) via platforms like the Cambridge Structural Database to resolve discrepancies in bond angles or torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.